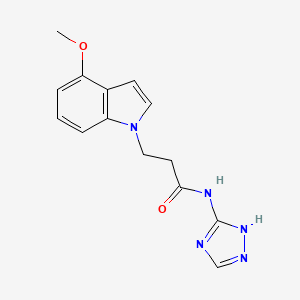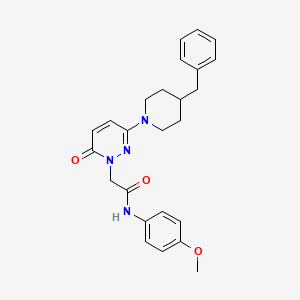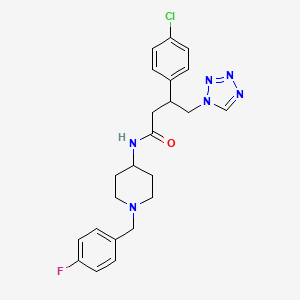![molecular formula C16H12BrN3 B12159561 5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)
5-(2-Bromoethyl)indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)indolo[2,3-b]quinoxaline: is an organic compound with a fused quinoxaline and indole ring system. Its chemical structure consists of an indole core connected to a quinoxaline moiety via a 2-bromoethyl linker. The compound exhibits interesting electronic properties and has gained attention in various fields due to its unique structure.
Preparation Methods
Several synthetic routes exist for the preparation of this compound. One effective method involves the tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation . The reaction proceeds under Ru(II) catalysis and provides N-substituted 6H-indolo[2,3-b]quinoxalines in high yields.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may occur, altering the electronic properties of the molecule.
Substitution: Substituents on the indole or quinoxaline rings can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, metal catalysts, strong oxidants, or reducing agents may be employed.
Major Products: The major products from these reactions include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: The compound’s unique structure may influence biological processes, making it relevant for drug discovery.
Medicine: Investigations into its potential as a therapeutic agent are ongoing.
Industry: Its stability and solubility properties make it suitable for nonaqueous redox flow batteries.
Mechanism of Action
The precise mechanism by which 5-(2-Bromoethyl)indolo[2,3-b]quinoxaline exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, its combination of indole and quinoxaline motifs sets it apart. Similar compounds include other indole derivatives and quinoxalines, but none share this exact fusion.
Properties
Molecular Formula |
C16H12BrN3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
6-(2-bromoethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H12BrN3/c17-9-10-20-14-8-4-1-5-11(14)15-16(20)19-13-7-3-2-6-12(13)18-15/h1-8H,9-10H2 |
InChI Key |
NMPONTOIKHZFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)

![ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12159509.png)

![Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12159511.png)
![2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12159513.png)


![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12159526.png)

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)
![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)
![methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159550.png)
